molecular formula C10H12O3 B13611779 2-Ethyl-4-methoxybenzoic acid

2-Ethyl-4-methoxybenzoic acid

Cat. No.: B13611779
M. Wt: 180.20 g/mol
InChI Key: USJWJQZAWFTHCO-UHFFFAOYSA-N
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Description

2-Ethyl-4-methoxybenzoic acid is an organic compound with the molecular formula C10H12O3 It is a derivative of benzoic acid, featuring an ethyl group at the second position and a methoxy group at the fourth position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Ethyl-4-methoxybenzoic acid can be synthesized through several methods:

Industrial Production Methods

Industrial production of this compound typically involves large-scale oxidation processes using efficient and cost-effective oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-4-methoxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid).

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Properties

Molecular Formula

C10H12O3

Molecular Weight

180.20 g/mol

IUPAC Name

2-ethyl-4-methoxybenzoic acid

InChI

InChI=1S/C10H12O3/c1-3-7-6-8(13-2)4-5-9(7)10(11)12/h4-6H,3H2,1-2H3,(H,11,12)

InChI Key

USJWJQZAWFTHCO-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)OC)C(=O)O

Origin of Product

United States

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